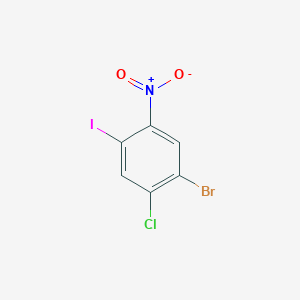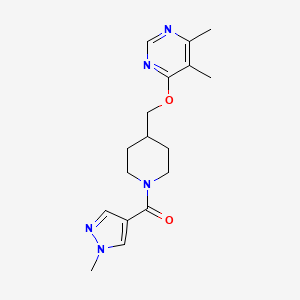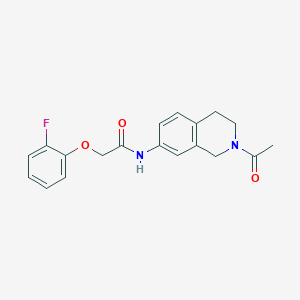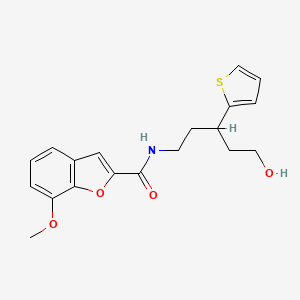![molecular formula C12H16ClNO B2602006 {2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride CAS No. 2044796-74-7](/img/structure/B2602006.png)
{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride” is an organic compound with the IUPAC name (2-azabicyclo[2.1.1]hexan-1-yl)(phenyl)methanol hydrochloride . It has a molecular weight of 225.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO.ClH/c14-11(10-4-2-1-3-5-10)12-6-9(7-12)8-13-12;/h1-5,9,11,13-14H,6-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound appears as a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Rearrangements
- This compound is involved in stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. Key rearrangements are initiated using agents like Selectfluor and Deoxo-Fluor for transforming iodides to alcohols and alcohols to fluorides, respectively. This has applications in organic synthesis and medicinal chemistry (Krow et al., 2004).
Reactions with Dicyanofumarates
- The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with 2,3-dicyanofumarates leads to mixtures of cis- and trans-2,3-dicyano-4-phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates. This demonstrates its utility in creating structurally diverse compounds (Mlostoń et al., 2009).
Synthesis from Cyclobutanone
- The synthesis of 2-azabicyclo[2.1.1]hexanes, containing the skeleton of naturally occurring insect antifeedants, is achieved by imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization (Stevens & Kimpe, 1996).
Novel Synthesis Methods
- Efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, using a photochemical method. This showcases an alternative approach to producing such compounds (Lescop et al., 2001).
Functionalized Synthons
- The compound is used in the synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon for methano-bridged pyrrolidines. This has implications for creating a variety of novel molecules (Krow et al., 2002).
Nucleophilic Displacement Route
- This compound is involved in nucleophilic displacements in 2-azabicyclo[2.1.1]hexanes, leading to the creation of difunctionalized variants. This process is significant in the development of specialized chemical entities (Krow et al., 2009).
Antiviral Activity
- Certain tricyclic compounds with a unique amine moiety, related to this chemical structure, have shown potent anti-influenza A virus activity. This suggests potential pharmacological applications (Oka et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-azabicyclo[2.1.1]hexan-1-yl(phenyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-11(10-4-2-1-3-5-10)12-6-9(7-12)8-13-12;/h1-5,9,11,13-14H,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCDXRFOGJSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)


![7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601931.png)

![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)

![N-Methyl-N-[(6-oxo-1H-pyridin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2601937.png)

![Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2601940.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)